molecular formula C10H14N4O B12519622 Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- CAS No. 653586-63-1

Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl-

Cat. No.: B12519622
CAS No.: 653586-63-1
M. Wt: 206.24 g/mol
InChI Key: LMWQMWGPPWFCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by its unique fused ring structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the formation of the triazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

This compound has shown potential in medicinal chemistry as a scaffold for developing new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways.

Industry

In the industrial sector, this compound is explored for its potential use in materials science, particularly in the development of advanced materials with specific properties such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, Pyrazolo[1,5-b][1,2,4]triazin-2(1H)-one, 7-(1,1-dimethylethyl)-3-methyl- stands out due to its unique substitution pattern and fused ring structure

Properties

CAS No.

653586-63-1

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

7-tert-butyl-3-methyl-1H-pyrazolo[1,5-b][1,2,4]triazin-2-one

InChI

InChI=1S/C10H14N4O/c1-6-9(15)11-8-5-7(10(2,3)4)13-14(8)12-6/h5H,1-4H3,(H,11,15)

InChI Key

LMWQMWGPPWFCCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=N2)C(C)(C)C)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.